1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydropyrimidine ring, and multiple methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method for preparing this compound includes the following steps :
Formation of Pyrimidinylguanidines: The synthesis begins with the preparation of pyrimidinylguanidines, which serve as key intermediates. This involves the reaction of appropriate aldehydes with guanidine derivatives.
Ring Closure: The pyrimidinylguanidines undergo a ring closure reaction with corresponding aldehydes to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold.
Functionalization: The scaffold is then functionalized at positions 2, 4, and 7 by introducing various substituents, including the 3,4-dimethylphenyl and 2-pyridylmethyl groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in the study of enzyme interactions and receptor binding.
Medicine: Research has indicated its potential as an anticancer agent, with studies exploring its ability to inhibit the growth of cancer cells.
Industry: It is utilized in the development of new agricultural chemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as :
1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: This compound shares a similar pyrimidine ring structure but differs in its functional groups and overall molecular architecture.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a simpler structure with fewer functional groups, making it less versatile in terms of chemical reactivity.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C22H25N5O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H25N5O/c1-15-8-9-20(11-16(15)2)26-13-25(12-19-7-5-6-10-23-19)14-27-21(28)17(3)18(4)24-22(26)27/h5-11H,12-14H2,1-4H3 |
InChI Key |
JXHOLJPFGZBXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CC4=CC=CC=N4)C |
Origin of Product |
United States |
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